molecular formula C11H14ClNO3 B15308763 4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride

4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride

Cat. No.: B15308763
M. Wt: 243.68 g/mol
InChI Key: HUIUXTCOOSUISP-UHFFFAOYSA-N
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Description

4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl. It is known for its unique structure, which includes a 1,3-dioxaindan moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride typically involves the reaction of 1,3-dioxaindan derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(5-bromopyridin-3-yl)butan-1-one
  • 4-Amino-1-(pyridin-3-yl)butan-1-one
  • 4-Amino-1-phenylbutan-1-one

Uniqueness

4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one hydrochloride is unique due to its 1,3-dioxaindan moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4-amino-1-(1,3-benzodioxol-5-yl)butan-1-one;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c12-5-1-2-9(13)8-3-4-10-11(6-8)15-7-14-10;/h3-4,6H,1-2,5,7,12H2;1H

InChI Key

HUIUXTCOOSUISP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCCN.Cl

Origin of Product

United States

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